4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid
Description
4-Chloro-8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid (CID 163321411) is a tricyclic compound featuring a fused bicyclo[7.1.1] core with an oxygen bridge (oxa group) at position 8 and a chlorine substituent at position 4 . Its molecular formula is C₁₁H₉ClO₃, derived from the parent structure 8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid (C₁₁H₁₀O₃) by chlorination . Key structural attributes include:
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-chloro-8-oxatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-6-1-2-9-8(3-6)11(10(13)14)4-7(5-11)15-9/h1-3,7H,4-5H2,(H,13,14) |
InChI Key |
WBIIHWZDOYXRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C3=C(O2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the tricyclic core. This is followed by chlorination and carboxylation reactions to introduce the chloro and carboxylic acid functional groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chloro-8-oxatricyclo[7.1.1.0²⁷]undeca-2,4,6-triene-1-carboxylic acid with structurally related bicyclic and tricyclic carboxylic acid derivatives, emphasizing core scaffolds, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Core Structure: The target compound’s tricyclo[7.1.1] system contrasts with the bicyclo[4.2.0] cores of cephalosporin analogs (e.g., ). The oxa bridge in the tricyclic system introduces electronic effects distinct from the thia-aza bridges in β-lactam antibiotics, altering reactivity and binding affinity .
In contrast, cephalosporin derivatives () feature acetamido, thioether, or amino-phenyl groups critical for targeting bacterial penicillin-binding proteins .
Physicochemical Properties :
- The chloro-derivative’s CCS values (132.0–141.4 Ų) are higher than those of the parent compound (133.3 Ų for [M]+), reflecting chlorine’s impact on molecular conformation .
- Cephalosporin analogs exhibit higher molecular weights (≥400 g/mol) and complex substituents, correlating with broader biological activity but reduced metabolic stability .
Biological Relevance :
- While the chloro-tricyclic acid lacks reported bioactivity, bicyclic analogs (–8) are well-characterized in antimicrobial contexts. For example, the 5-thia-1-azabicyclo[4.2.0] core is a hallmark of β-lactam antibiotics .
Research Implications and Gaps
- Structural Dynamics : The tricyclic system’s puckering coordinates () could be computationally modeled to compare rigidity with bicyclic systems, informing drug design for conformation-sensitive targets.
- Synthetic Exploration : Functionalization of the chloro-derivative with groups like acetamido or thioether (as in ) may unlock antimicrobial properties.
- Validation : Experimental determination of the chloro-compound’s CCS and crystallinity (cf. ’s 〈695〉 tests) is needed to confirm computational predictions .
Biological Activity
4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 190.06 g/mol. The structural formula is represented as:
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Various studies have employed methods such as the DPPH radical scavenging assay and the ABTS assay to evaluate the antioxidant capacity of similar compounds. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| Caffeic Acid | 17 | DPPH radical scavenging |
| Protocatechuic Acid | 43.49 | Nitric oxide radical scavenging |
These findings suggest that structural features such as hydroxyl groups may enhance radical scavenging abilities.
Antimicrobial Activity
The antimicrobial properties of this compound are of particular interest due to their implications in treating infections caused by resistant strains of bacteria. Similar compounds have demonstrated efficacy against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Significant inhibition |
The mechanism of action often involves disruption of bacterial cell membranes, leading to cell death.
Anticancer Activity
Emerging research indicates that compounds with similar structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and inhibition of cell proliferation:
| Compound | Cancer Type | Mechanism |
|---|---|---|
| Hydroxycinnamic Acids | Breast cancer | HDAC inhibition |
| Caffeic Acid | Colon cancer | Induction of apoptosis |
While direct studies on this compound are scarce, the potential for anticancer activity warrants further investigation.
Case Studies
A limited number of case studies have explored the biological activity of derivatives related to this compound:
- Study on Antioxidant Properties : A study demonstrated that derivatives with similar tricyclic structures exhibited significant antioxidant activity in vitro.
- Antimicrobial Efficacy : Research indicated that certain analogs effectively inhibited the growth of multidrug-resistant bacteria in clinical isolates.
- Cancer Cell Line Testing : In vitro assays showed that compounds with structural similarities could reduce proliferation rates in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
